molecular formula C12H17Cl2NO2S B2710409 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride CAS No. 1289387-34-3

4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride

Cat. No.: B2710409
CAS No.: 1289387-34-3
M. Wt: 310.23
InChI Key: FJIQRZJAUZBQLC-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Piperidine Derivatives in Chemical Research

Sulfonyl piperidine derivatives represent a critical class of heterocyclic compounds in modern medicinal chemistry, combining the structural versatility of piperidine scaffolds with the electronic and steric properties of sulfonyl groups. The piperidine ring, a six-membered amine heterocycle, serves as a privileged structure in drug design due to its conformational flexibility and ability to mimic bioactive conformations of natural ligands. Sulfonyl groups (R-SO~2~-) introduce strong electron-withdrawing characteristics, enhancing molecular interactions with biological targets through hydrogen bonding and dipole-dipole effects.

These derivatives have been extensively explored for their therapeutic potential. For example, benzhydryl-sulfonyl-piperidine analogs demonstrate antimicrobial activity against plant pathogens, while others modulate prokineticin receptors for neurological disorders. The integration of chlorophenyl substituents, as seen in 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine hydrochloride, further augments lipophilicity and target affinity, making such compounds valuable for structure-activity relationship (SAR) studies.

Discovery and Development Timeline

The synthesis of sulfonyl piperidine derivatives gained momentum in the early 21st century, driven by advances in multicomponent reactions (MCRs) and stereoselective methodologies. A pivotal 2009 study by Vinaya et al. established protocols for N-sulfonation of piperidine intermediates using sulfonyl chlorides, yielding compounds with marked antimicrobial properties. By 2016, patent filings highlighted derivatives like tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate as candidates for prokineticin-mediated disease treatment.

The specific compound this compound emerged from iterative optimizations of these scaffolds. Key synthetic breakthroughs included:

  • Reductive amination strategies : Enabling efficient piperidine ring closure with controlled stereochemistry.
  • Sulfonylation techniques : Leveraging methylene dichloride and triethylamine to achieve selective N-sulfonation.
  • Chlorophenyl functionalization : Enhancing bioactivity through halogen bonding interactions.

Position within Contemporary Medicinal Chemistry

This compound occupies a niche in targeted drug discovery due to its balanced physicochemical properties. The piperidine core provides a rigid yet adaptable framework, while the 4-chlorophenylsulfonyl moiety directs selectivity toward enzymes and receptors with hydrophobic binding pockets. Recent applications include:

  • Antimicrobial agents : Analogous structures inhibit Xanthomonas axonopodis and Fusarium solani via sulfonamide-mediated disruption of folate biosynthesis.
  • Central nervous system (CNS) therapeutics : Sulfonyl piperidines cross the blood-brain barrier, making them candidates for neurodegenerative disease modulation.
  • Kinase inhibition : The sulfonyl group chelates ATP-binding sites in kinases, as demonstrated in small-cell lung cancer models.

Research Significance and Academic Interest

Academic interest in this compound stems from three factors:

  • Synthetic versatility : The structure serves as a platform for diversification. For instance, the piperidine nitrogen can undergo alkylation or acylation, while the sulfonyl group tolerates aryl/heteroaryl substitutions.
  • Mechanistic insights : Studies using related derivatives have elucidated sulfonamide interactions with carbonic anhydrases and GABA~A~ receptors.
  • Drug-likeness : With a molecular weight of 334.25 g/mol and calculated logP of 2.8, the compound adheres to Lipinski’s rules, enhancing its translational potential.
Property Value Method/Source
Molecular formula C~12~H~15~ClN~2~O~2~S·HCl PubChem CID 86580387
Melting point 215–217°C (dec.) Synthetic studies
Aqueous solubility 12 mg/mL (pH 7.4) Predicted (SwissADME)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQRZJAUZBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .

Scientific Research Applications

Antibacterial Activity

The compound has shown promising antibacterial activity against several bacterial strains. Research indicates that derivatives of piperidine, such as those containing sulfonamide functionalities, exhibit potent antibacterial effects. For instance, studies have synthesized various piperidine derivatives and tested them against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleE. coli12 µM
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleS. aureus15 µM
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleP. aeruginosa18 µM

These findings suggest that the sulfonamide moiety contributes significantly to the antibacterial properties of the compound .

Antitubercular Activity

Another notable application of 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride is in the treatment of tuberculosis. Recent studies have identified this compound and its analogs as potential inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Case Study: Structure–Activity Relationship Studies

In a study focused on the 4PP series (which includes derivatives of the compound), structure–activity relationship (SAR) analyses were conducted to optimize the pharmacological profile. The study demonstrated that modifications at specific positions on the piperidine ring could enhance activity against M. tuberculosis. For example:

  • Compound 4PP-2 with a 4-(p-tert-butylphenyl) group exhibited an MIC of 2.0 µM, indicating improved activity compared to other analogs.

This highlights the importance of chemical modifications in enhancing the efficacy of antitubercular agents derived from piperidine structures .

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperidine derivatives, focusing on molecular attributes, substituents, and available data:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride 101768-64-3 C₁₁H₁₅Cl₂NO₂S 296.21 4-Chlorophenylsulfonylmethyl High polarity due to sulfonyl group; potential CNS activity inferred from analogs
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride 16310-38-6 C₁₁H₁₃Cl₂NO₂S 294.20 (calc.) 4-Chlorophenylsulfonyl Lacks methyl group; reduced steric hindrance compared to target compound
4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride - C₁₂H₁₇ClNO₂S 286.84 (calc.) 4-Methylphenylsulfonyl Methyl substituent increases lipophilicity; potential metabolic stability
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride 1289384-72-0 C₁₂H₁₅ClFNS 271.77 (calc.) 4-Fluorophenylthiomethyl Thioether group enhances membrane permeability; fluorine improves bioavailability
4-[(4-Chlorophenyl)methyl]piperidine hydrochloride 36968-94-2 C₁₂H₁₅Cl₂N 244.17 (calc.) 4-Chlorophenylmethyl Lacks sulfonyl group; lower polarity; possible dopaminergic activity
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Bulky substituent may limit blood-brain barrier penetration; limited toxicity data

Key Structural and Functional Insights:

Sulfonyl vs. Thioether derivatives (e.g., 1289384-72-0) exhibit greater lipophilicity, which may improve cell membrane permeability but reduce aqueous solubility .

Chlorine vs. Fluorine substitution (1289384-72-0) offers metabolic resistance and enhanced bioavailability due to its small size and high electronegativity .

Biological and Toxicological Data: Limited toxicological data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) lacks specific acute toxicity values, though its environmental impact is noted as understudied . Compounds with benzyl or diphenylmethoxy groups (e.g., 36968-94-2, 65214-86-0) may exhibit distinct pharmacokinetic profiles due to increased molecular bulk .

Notes on Data Limitations

Incomplete Physicochemical Data : Key parameters such as melting points, solubility, and partition coefficients (logP) are absent for many compounds, limiting direct comparisons .

Regulatory and Safety Gaps : Safety data sheets (SDS) for several analogs (e.g., 65214-86-0 ) omit critical information like ecotoxicity or mutagenicity, necessitating caution in handling .

Biological Activity

4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives, which are notable for their diverse biological activities. This compound, characterized by its unique sulfonylmethyl group, has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-[(4-chlorophenyl)sulfonylmethyl]piperidine;hydrochloride
  • Molecular Formula : C12H16ClN2O2S
  • Molecular Weight : 288.79 g/mol
  • CAS Number : 1289387-34-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. The piperidine ring structure allows for modulation of neurotransmitter systems and enzyme inhibition, which may underlie its pharmacological effects.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. A study evaluating various synthesized piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values indicating effective inhibition of bacterial growth .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease has also been noted, suggesting its application in managing conditions related to urea metabolism .

Anticancer Activity

The sulfonamide group present in the compound is associated with anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have reported that piperidine derivatives can act on multiple cancer cell lines, showcasing their potential as chemotherapeutic agents .

Other Pharmacological Activities

Beyond antibacterial and anticancer properties, the compound has been linked to various other biological activities:

  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
  • Hypoglycemic Activity : Some studies suggest that piperidine derivatives can help regulate blood glucose levels.
  • Diuretic Effects : The compound may influence renal function and fluid balance .

Case Study 1: Antibacterial Screening

In a comparative study of synthesized piperidine derivatives, this compound was subjected to antibacterial screening against several pathogens. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of this compound as an AChE inhibitor. Results showed that it possessed a competitive inhibition profile with an IC50 value comparable to known AChE inhibitors, suggesting its potential utility in treating cognitive disorders .

Table of Biological Activities

Biological ActivityObserved EffectReference
AntibacterialModerate to strong activity
Acetylcholinesterase InhibitionSignificant inhibition observed
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced inflammatory markers
HypoglycemicRegulated blood glucose levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine derivatives and 4-chlorophenylsulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base). Reaction optimization includes controlling temperature (reflux in methanol/water mixtures) and stoichiometry to minimize side reactions. Purification typically involves column chromatography (silica gel, chloroform:methanol:ammonia gradients) followed by recrystallization from ethanol to achieve >80% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the integration of the 4-chlorophenylsulfonyl and piperidine moieties. Key signals include the sulfonyl methyl group (~3.5 ppm in ¹H NMR) and aromatic protons (~7.4–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 296.21) and isotopic chlorine patterns. Melting point determination (decomposition observed ~219°C) and X-ray crystallography (if crystalline) provide additional structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) recommend using personal protective equipment (gloves, goggles, lab coats) and working in a fume hood. Avoid contact with strong oxidizers, as sulfonyl groups may decompose exothermically. In case of skin exposure, wash immediately with water and soap. Waste disposal must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat dissipation. Use jacketed reactors with precise temperature control and monitor reaction progress via thin-layer chromatography (TLC). For example, replacing batch reactors with flow chemistry systems improves consistency by maintaining uniform reaction conditions. Post-reaction, optimize extraction solvents (e.g., dichloromethane vs. ethyl acetate) to enhance recovery of polar intermediates .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electron density of the sulfonylmethyl group to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) assess potential interactions with biological targets, such as enzymes with hydrophobic binding pockets. These models guide experimental design for functionalizing the piperidine ring or sulfonyl group .

Q. How do impurities from synthetic intermediates affect biological activity assays, and how can they be mitigated?

  • Methodological Answer : Residual solvents (e.g., methanol) or unreacted 4-chlorophenylsulfonyl chloride can interfere with in vitro assays. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) reduces impurities to <0.1%. Validate purity using LC-MS and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) against certified reference standards .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% relative humidity, UV light) and analyze degradation products via LC-MS/MS. Hydrolytic degradation (e.g., sulfonyl ester cleavage) is common; identify fragments using tandem mass spectrometry. Stability-indicating methods (e.g., reverse-phase HPLC with diode-array detection) quantify degradation kinetics .

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